molecular formula C19H24N4O4 B2523259 5-{4-[(5-Ethylpyrimidin-2-yl)oxy]piperidine-1-carbonyl}-4-methoxy-1-methyl-1,2-dihydropyridin-2-one CAS No. 2380097-95-8

5-{4-[(5-Ethylpyrimidin-2-yl)oxy]piperidine-1-carbonyl}-4-methoxy-1-methyl-1,2-dihydropyridin-2-one

Cat. No.: B2523259
CAS No.: 2380097-95-8
M. Wt: 372.425
InChI Key: FRNDQYHMCVBUOL-UHFFFAOYSA-N
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Description

5-{4-[(5-Ethylpyrimidin-2-yl)oxy]piperidine-1-carbonyl}-4-methoxy-1-methyl-1,2-dihydropyridin-2-one is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that combines multiple functional groups, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{4-[(5-Ethylpyrimidin-2-yl)oxy]piperidine-1-carbonyl}-4-methoxy-1-methyl-1,2-dihydropyridin-2-one typically involves multi-step organic reactions. The process begins with the preparation of the core pyridine structure, followed by the introduction of the piperidine and pyrimidine moieties. Common reagents used in these reactions include various alkylating agents, oxidizing agents, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

5-{4-[(5-Ethylpyrimidin-2-yl)oxy]piperidine-1-carbonyl}-4-methoxy-1-methyl-1,2-dihydropyridin-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can lead to a wide variety of functionalized derivatives.

Scientific Research Applications

5-{4-[(5-Ethylpyrimidin-2-yl)oxy]piperidine-1-carbonyl}-4-methoxy-1-methyl-1,2-dihydropyridin-2-one has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be used in the study of biological pathways and as a probe to investigate cellular processes.

    Medicine: The compound has potential therapeutic applications, including as a lead compound for drug development.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-{4-[(5-Ethylpyrimidin-2-yl)oxy]piperidine-1-carbonyl}-4-methoxy-1-methyl-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent downstream effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-{4-[(5-Methylpyrimidin-2-yl)oxy]piperidine-1-carbonyl}-4-methoxy-1-methyl-1,2-dihydropyridin-2-one
  • 5-{4-[(5-Propylpyrimidin-2-yl)oxy]piperidine-1-carbonyl}-4-methoxy-1-methyl-1,2-dihydropyridin-2-one

Uniqueness

5-{4-[(5-Ethylpyrimidin-2-yl)oxy]piperidine-1-carbonyl}-4-methoxy-1-methyl-1,2-dihydropyridin-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

5-[4-(5-ethylpyrimidin-2-yl)oxypiperidine-1-carbonyl]-4-methoxy-1-methylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O4/c1-4-13-10-20-19(21-11-13)27-14-5-7-23(8-6-14)18(25)15-12-22(2)17(24)9-16(15)26-3/h9-12,14H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRNDQYHMCVBUOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(N=C1)OC2CCN(CC2)C(=O)C3=CN(C(=O)C=C3OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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